![molecular formula C21H19N3O2 B2752655 2-(2-methyl-1H-indol-3-yl)-N-[(2-methyl-1H-indol-5-yl)methyl]-2-oxoacetamide CAS No. 862813-52-3](/img/structure/B2752655.png)
2-(2-methyl-1H-indol-3-yl)-N-[(2-methyl-1H-indol-5-yl)methyl]-2-oxoacetamide
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Description
2-(2-methyl-1H-indol-3-yl)-N-[(2-methyl-1H-indol-5-yl)methyl]-2-oxoacetamide is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a member of the indole family of organic compounds, which are widely used in the pharmaceutical industry.
Scientific Research Applications
- MIAM has been explored for its potential as an anticancer agent. Researchers have studied its effects on cancer cell lines, evaluating its cytotoxicity and mechanisms of action. Some studies suggest that MIAM may interfere with DNA replication or induce apoptosis in cancer cells .
- MIAM is a DNA-intercalating compound. It binds between the base pairs of DNA, potentially affecting DNA replication, transcription, and repair processes. Investigating its binding affinity and specificity provides insights into its biological activity .
- MIAM derivatives have shown moderate inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism. Understanding its interactions with enzymes can guide drug design and development .
Anticancer Properties
DNA Intercalation
Enzyme Inhibition
properties
IUPAC Name |
2-(2-methyl-1H-indol-3-yl)-N-[(2-methyl-1H-indol-5-yl)methyl]-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c1-12-9-15-10-14(7-8-17(15)23-12)11-22-21(26)20(25)19-13(2)24-18-6-4-3-5-16(18)19/h3-10,23-24H,11H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDWOPFNSMSHBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C(=O)C3=C(NC4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methyl-1H-indol-3-yl)-N-[(2-methyl-1H-indol-5-yl)methyl]-2-oxoacetamide |
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